REACTION_CXSMILES
|
[CH:1]1(CN)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N+:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[S:18](Cl)(=[O:20])=[O:19])([O-])=O.[N:22]1C=CC=C[CH:23]=1>C(OCC)(=O)C>[NH2:9][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[S:18]([N:22]([CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)[CH3:23])(=[O:20])=[O:19]
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CN
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The pyridine was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude mixture obtained
|
Type
|
WASH
|
Details
|
washed with hydrochloric acid solution (25 ml), water (25 ml), brine (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting crude oil (1.40 g) was dissolved in ethanol and hydrogenated in the presence of a catalytic amount of Raney-Ni®
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Celite®
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)S(=O)(=O)N(C)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |